8-Aminoquinoline-7-carbonitrile
Overview
Description
8-Aminoquinoline-7-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The presence of an amino group at the 8th position and a carbonitrile group at the 7th position makes this compound unique and potentially useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-7-carbonitrile typically involves the functionalization of the quinoline ring. One common method is the cyclization of N-propargyl aniline derivatives using tin and indium chlorides as catalysts . Another approach involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) under specific conditions.
Reduction: Reduction reactions can be performed using agents like stannous chloride dihydrate in ethanol.
Substitution: Substitution reactions often involve the use of aryl boronic acids and palladium catalysts.
Common Reagents and Conditions:
Oxidation: NBS in DMF at 50°C.
Reduction: Stannous chloride dihydrate in ethanol.
Substitution: Aryl boronic acids with palladium catalysts in DMSO at 140°C.
Major Products: The major products formed from these reactions include brominated, reduced, and arylated quinoline derivatives .
Scientific Research Applications
8-Aminoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a bidentate directing group in C-H bond activation and functionalization.
Biology: The compound is used in the development of fluorescent probes for zinc ion detection.
Medicine: Quinoline derivatives, including this compound, are explored for their antimalarial properties.
Industry: The compound is utilized in the synthesis of functional materials and natural products.
Mechanism of Action
The mechanism of action of 8-aminoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound targets the liver stages of Plasmodium infections, preventing relapse and transmission . It may also alter calcium homeostasis and affect vesicular transport .
Comparison with Similar Compounds
Primaquine: An antimalarial drug with a similar quinoline structure but different side chain modifications.
Tafenoquine: A long-acting 8-aminoquinoline with a longer elimination half-life compared to primaquine.
Uniqueness: 8-Aminoquinoline-7-carbonitrile is unique due to its specific functional groups (amino and carbonitrile) that confer distinct chemical reactivity and biological activity. Its ability to act as a bidentate directing group in C-H bond activation sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
8-aminoquinoline-7-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOULIPXAYDHVEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C#N)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540878 | |
Record name | 8-Aminoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98012-85-2 | |
Record name | 8-Aminoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.